molecular formula C11H12Cl3NO B215700 2-methyl-N-(2,4,5-trichlorophenyl)butanamide

2-methyl-N-(2,4,5-trichlorophenyl)butanamide

Numéro de catalogue B215700
Poids moléculaire: 280.6 g/mol
Clé InChI: VJUYBGVGARAWGU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-methyl-N-(2,4,5-trichlorophenyl)butanamide, also known as A77 1726, is a small molecule drug that belongs to the class of disease-modifying antirheumatic drugs (DMARDs). It was initially developed as an immunosuppressant for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. However, recent research has expanded its potential therapeutic applications to other diseases such as cancer and Alzheimer's disease.

Mécanisme D'action

Apart from its immunosuppressive properties, 2-methyl-N-(2,4,5-trichlorophenyl)butanamide 1726 has also been found to have other mechanisms of action that make it a potential therapeutic agent for other diseases. For example, it has been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), an enzyme that is involved in the regulation of cell growth and survival. By inhibiting GSK-3β, 2-methyl-N-(2,4,5-trichlorophenyl)butanamide 1726 has been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent.
Biochemical and Physiological Effects:
2-methyl-N-(2,4,5-trichlorophenyl)butanamide 1726 has been found to have several biochemical and physiological effects. In addition to its immunosuppressive and anticancer properties, it has also been found to have neuroprotective effects. It has been shown to reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. It has also been found to improve cognitive function in animal models of Alzheimer's disease.

Avantages Et Limitations Des Expériences En Laboratoire

2-methyl-N-(2,4,5-trichlorophenyl)butanamide 1726 has several advantages as a research tool. It is a small molecule drug that is easy to synthesize and purify. It has a well-defined mechanism of action that has been extensively studied, making it a reliable tool for studying the pathways involved in autoimmune diseases, cancer, and Alzheimer's disease. However, there are also some limitations to its use in lab experiments. For example, it has been found to have off-target effects on other enzymes such as lactate dehydrogenase, which can complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for research on 2-methyl-N-(2,4,5-trichlorophenyl)butanamide 1726. One area of research is the development of more specific inhibitors of DHODH that can selectively target immune cells without affecting other cell types. Another area of research is the development of 2-methyl-N-(2,4,5-trichlorophenyl)butanamide 1726 analogs that can improve its pharmacokinetic properties, such as its solubility and bioavailability. Finally, there is also potential for the use of 2-methyl-N-(2,4,5-trichlorophenyl)butanamide 1726 as a therapeutic agent for other diseases such as multiple sclerosis and lupus. Overall, the extensive research on 2-methyl-N-(2,4,5-trichlorophenyl)butanamide 1726 has demonstrated its potential as a versatile tool for studying the mechanisms of autoimmune diseases, cancer, and Alzheimer's disease.

Méthodes De Synthèse

The synthesis of 2-methyl-N-(2,4,5-trichlorophenyl)butanamide 1726 involves the condensation of 2,4,5-trichlorobenzoyl chloride with 2-methylbutyric acid in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain 2-methyl-N-(2,4,5-trichlorophenyl)butanamide 1726 as a white crystalline solid.

Applications De Recherche Scientifique

2-methyl-N-(2,4,5-trichlorophenyl)butanamide 1726 has been extensively studied for its immunosuppressive properties in the treatment of autoimmune diseases. It works by inhibiting the activity of dihydroorotate dehydrogenase (DHODH), an enzyme that is involved in the de novo synthesis of pyrimidine nucleotides. By blocking this pathway, 2-methyl-N-(2,4,5-trichlorophenyl)butanamide 1726 reduces the proliferation of immune cells such as T and B cells, thereby reducing inflammation and tissue damage.

Propriétés

Nom du produit

2-methyl-N-(2,4,5-trichlorophenyl)butanamide

Formule moléculaire

C11H12Cl3NO

Poids moléculaire

280.6 g/mol

Nom IUPAC

2-methyl-N-(2,4,5-trichlorophenyl)butanamide

InChI

InChI=1S/C11H12Cl3NO/c1-3-6(2)11(16)15-10-5-8(13)7(12)4-9(10)14/h4-6H,3H2,1-2H3,(H,15,16)

Clé InChI

VJUYBGVGARAWGU-UHFFFAOYSA-N

SMILES

CCC(C)C(=O)NC1=CC(=C(C=C1Cl)Cl)Cl

SMILES canonique

CCC(C)C(=O)NC1=CC(=C(C=C1Cl)Cl)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.